

5-Bromo-6-methylpicolinic acid NMR and mass spectrometry data

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Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinic acid

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In-Depth Technical Guide: 5-Bromo-6-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and relevant experimental protocols for **5-Bromo-6-methylpicolinic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

5-Bromo-6-methylpicolinic acid, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its fundamental properties are summarized below.

Property	Value
CAS Number	137778-20-2
Molecular Formula	C ₇ H ₆ BrNO ₂
Molecular Weight	216.03 g/mol
Physical Form	Solid
Purity	Typically ≥95%

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Bromo-6-methylpicolinic acid** is not readily available in publicly accessible scientific literature. The following sections provide general expectations for the NMR and mass spectra of this compound based on the analysis of structurally similar molecules and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **5-Bromo-6-methylpicolinic acid**, both ^1H and ^{13}C NMR would provide key structural information.

2.1.1. Expected ^1H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic CH (H3)	7.5 - 8.5	Doublet	1H
Aromatic CH (H4)	7.5 - 8.5	Doublet	1H
Methyl (CH_3)	2.3 - 2.8	Singlet	3H
Carboxylic Acid (COOH)	10.0 - 13.0	Singlet (broad)	1H

Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and can be predicted more accurately using computational methods.

2.1.2. Expected ^{13}C NMR Spectral Data

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon	Expected Chemical Shift (ppm)
Carboxylic Acid (COOH)	165 - 175
Aromatic C (C2)	145 - 155
Aromatic C (C6)	150 - 160
Aromatic C (C4)	135 - 145
Aromatic C (C3)	120 - 130
Aromatic C (C5-Br)	115 - 125
Methyl (CH ₃)	18 - 25

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

2.2.1. Expected Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at m/z corresponding to the molecular weight of the compound (216.03 g/mol). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes).

Expected Fragmentation Pattern:

The fragmentation of **5-Bromo-6-methylpicolinic acid** in a mass spectrometer is expected to proceed through several key pathways:

- Loss of the carboxylic acid group: A significant fragment would likely be observed corresponding to the loss of COOH (45 Da), resulting in a fragment ion at m/z $[M-45]^+$.
- Loss of a bromine atom: Fragmentation involving the cleavage of the C-Br bond would lead to a fragment at m/z $[M-79/81]^+$.

- Decarboxylation followed by loss of HBr: A fragment corresponding to the loss of both CO₂ and HBr could also be observed.

Experimental Protocols

While specific experimental protocols for the acquisition of NMR and mass spectrometry data for **5-Bromo-6-methylpicolinic acid** are not detailed in the available literature, standard procedures for small organic molecules would be employed.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-6-methylpicolinic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
 - Tune and shim the instrument to ensure optimal resolution and sensitivity.
 - Set the appropriate spectral width and number of scans.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum.
 - Acquire the ¹³C NMR spectrum. Additional experiments like DEPT can be performed to aid in the assignment of carbon signals.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Protocol

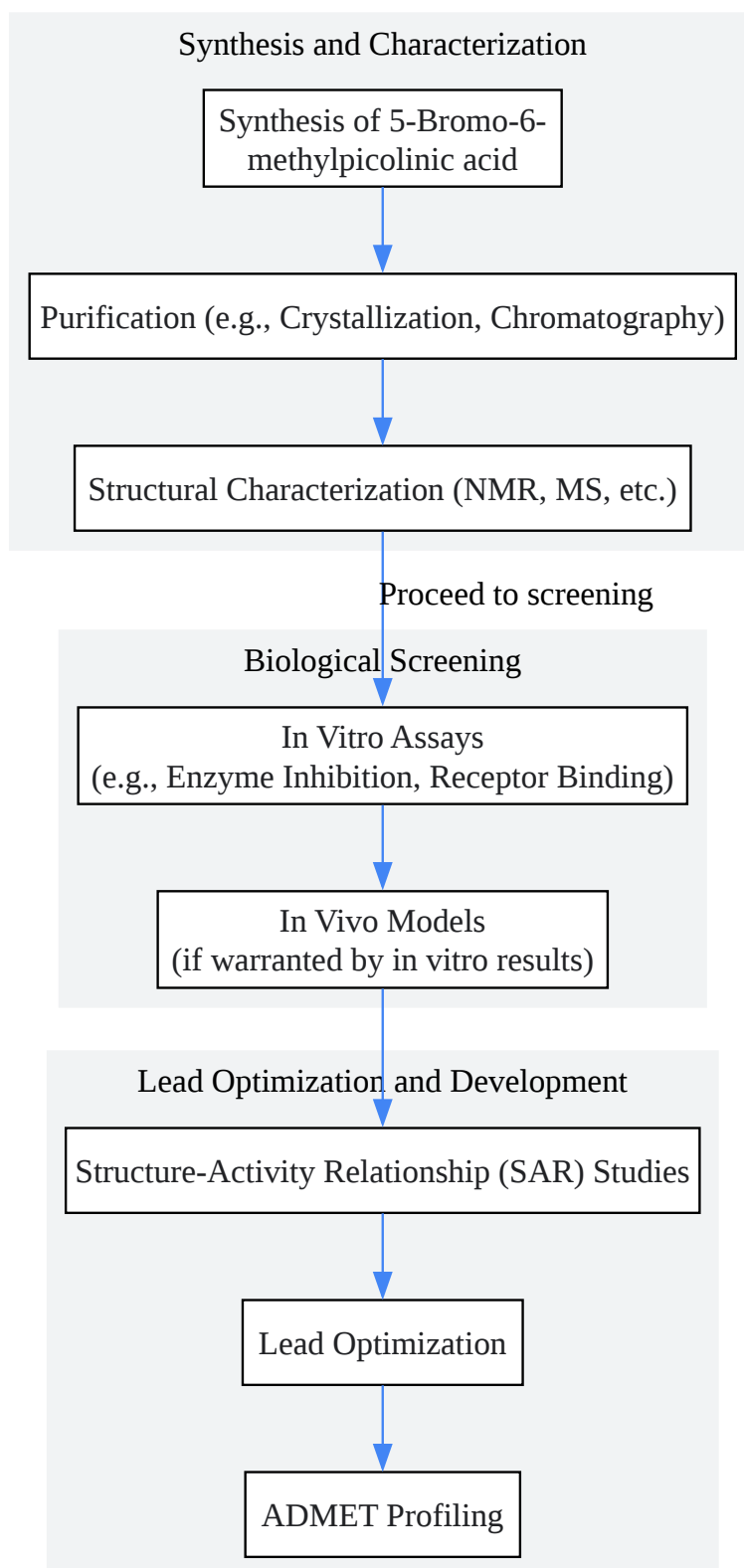
A general protocol for obtaining a mass spectrum is as follows:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a solid sample like **5-Bromo-6-methylpicolinic acid**, direct insertion probe (DIP) for electron ionization (EI) or dissolution in a suitable solvent for electrospray ionization (ESI) are common methods.
- **Ionization:** Ionize the sample using an appropriate technique (e.g., EI or ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.
- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking **5-Bromo-6-methylpicolinic acid** to defined signaling pathways or established experimental workflows. As a substituted picolinic acid, it belongs to a class of compounds that are of interest in medicinal chemistry. Picolinic acid derivatives have been explored for a variety of biological activities, and this compound could serve as a building block or intermediate in the synthesis of novel therapeutic agents.

The workflow for investigating the biological activity of **5-Bromo-6-methylpicolinic acid** would typically involve its synthesis and purification, followed by a series of in vitro and/or in vivo assays to assess its effects on specific biological targets or cellular processes.



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Caption: A generalized experimental workflow for the investigation of a novel chemical entity.

This guide provides a foundational understanding of the spectral properties of **5-Bromo-6-methylpicolinic acid**. For definitive spectral data and detailed experimental protocols, researchers are encouraged to consult the Certificate of Analysis from commercial suppliers or to perform the characterization in their own laboratories. As research progresses, more specific information regarding its biological activities and applications may become available.

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